molecular formula C16H21N5O4 B10782089 5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide

5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide

Cat. No.: B10782089
M. Wt: 347.37 g/mol
InChI Key: LECUGLHMNZTZQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

GP-1-531 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GP-1-531 has several scientific research applications, including:

Mechanism of Action

GP-1-531 exerts its effects by targeting the adenosine monophosphate-activated protein kinase (AMPK) pathway . During cellular stress, the breakdown of adenosine triphosphate (ATP) triggers the release of endogenous adenosine, which acts as a key regulator of cellular energetics. GP-1-531 enhances this protective response, reducing inflammation, apoptosis, and necrosis .

Comparison with Similar Compounds

GP-1-531 is unique compared to other adenosine regulating agents due to its second-generation design, which offers improved efficacy and safety profiles. Similar compounds include:

    Adenosine: A naturally occurring compound that regulates various physiological processes.

    Adenosine triphosphate (ATP): The primary energy molecule in cells, involved in energy transfer and cellular metabolism.

    Adenosine monophosphate (AMP): A nucleotide that plays a role in cellular energy homeostasis.

GP-1-531 stands out due to its targeted mechanism of action and potential therapeutic benefits in treating heart failure .

Properties

IUPAC Name

5-amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUGLHMNZTZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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